

In-Depth Technical Guide: BIIB129 (CAS RN 2770960-52-4)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a preclinical, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).[1][2][3] As a targeted covalent inhibitor (TCI), BIIB129 forms an irreversible bond with its target, offering a distinct pharmacological profile.[1][2] BTK is a critical enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the chronic neuroinflammation characteristic of MS.[2][4] BIIB129 has demonstrated high selectivity and efficacy in preclinical models, suggesting its potential as an immunomodulating therapy with a low projected human daily dose.[1][2][5]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for **BIIB129** is presented below.



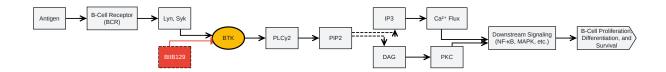
Property	Value	Source
CAS Number	2770960-52-4	
Molecular Formula	C19H22N6O2	[6]
Molecular Weight	366.42 g/mol	[6]
Solubility	73 mg/mL in DMSO	[6]
BTK IC50	4.6 nM and 3.4 nM (in some assays)	[7]
log k_inact/K_i	3.33 and 3.50 (for related compounds)	[1]
WB CD69 IC50	0.33 μM (for a related compound)	[1]
Ramos Cell TO IC50	2.3 nM (for a related compound)	[1]

Mechanism of Action and Signaling Pathways

BIIB129 is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[2][4] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of BTK.[1] This inhibition blocks downstream signaling in two key immune cell types implicated in the pathology of multiple sclerosis: B cells and myeloid cells (including microglia).[2][4]

In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production.[4] By inhibiting BTK, **BIIB129** is expected to suppress these B-cell functions.[4]

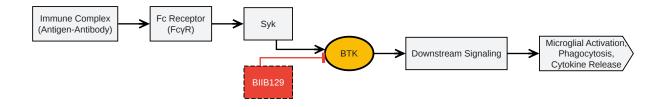




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B-Cell Receptor (BCR) Signaling Pathway Inhibition by BIIB129.

In myeloid cells such as microglia, BTK plays a role in Fc receptor (FcR) signaling.[4] Fc receptors bind to antibody-antigen complexes, triggering cellular activation, phagocytosis, and the release of inflammatory mediators.[4] Inhibition of BTK by **BIIB129** is proposed to dampen these inflammatory responses in the central nervous system.[8]



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Fc Receptor (FcR) Signaling Pathway Inhibition by BIIB129 in Microglia.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on the preclinical characterization of **BIIB129** and related compounds.

BTK Kinase Assay (k_inact/K_i Determination)

A continuous-read kinetic enzyme assay was employed to determine the covalent inhibition parameters.



- Reagents: Nonphosphorylated BTK protein, appropriate buffer, ATP, and a suitable substrate.
- Procedure:
 - The reaction is initiated by adding ATP to a mixture of the BTK enzyme, the inhibitor (**BIIB129**), and the substrate in a microplate.
 - The kinase activity is monitored continuously by measuring the product formation over time using a fluorescence or luminescence-based readout.
 - The rate of enzyme inactivation is determined at various inhibitor concentrations.
- Data Analysis: The apparent first-order rate constant of inactivation (k_obs) is plotted against
 the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for covalent
 inhibitors to determine the inactivation rate constant (k_inact) and the reversible binding
 affinity (K_i).

Human Whole Blood CD69 Inhibition Assay

This assay measures the functional effect of the inhibitor on B-cell activation.

- Sample: Freshly drawn human whole blood.
- Procedure:
 - Whole blood is incubated with varying concentrations of BIIB129.
 - B-cell activation is stimulated with an anti-IgD antibody.
 - After an incubation period, red blood cells are lysed.
 - The expression of the activation marker CD69 on the surface of CD19+ B cells is measured by flow cytometry.
- Data Analysis: The concentration of **BIIB129** that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.



BTK Target Occupancy (TO) Assay in Ramos Cells

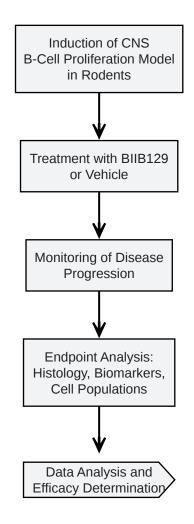
This assay quantifies the extent of covalent modification of BTK in a cellular context.

- Cell Line: Ramos cells, a human B-cell line.
- Procedure:
 - Ramos cells are treated with a range of **BIIB129** concentrations for a specified time.
 - Cells are lysed, and the proteins are denatured and reduced.
 - A fluorescently labeled probe that binds to the active site of unmodified BTK is added.
 - The amount of probe bound to BTK is quantified, typically by capillary electrophoresis or a similar method.
- Data Analysis: The IC₅₀ value, representing the concentration of BIIB129 required to achieve 50% target occupancy, is determined.

In Vivo Models of B-Cell Proliferation in the CNS

Efficacy in disease-relevant models was assessed. While specific details of the in vivo models for **BIIB129** are not fully public, a general workflow for such studies is described.





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Generalized Workflow for In Vivo Efficacy Studies.

Safety and Selectivity

BIIB129 was designed for high kinome selectivity to minimize off-target effects.[1][2] Preclinical studies have indicated a favorable safety profile, which is crucial for a potential chronic therapy for MS.[1][2] The development of **BIIB129** included strategies to mitigate the risk of druginduced liver injury (DILI), a concern with some kinase inhibitors, by optimizing potency and drug-like properties to allow for a low clinical dose.[1]

Conclusion

BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of BTK in preclinical development for multiple sclerosis. Its mechanism of action, targeting key signaling pathways in



B cells and myeloid cells, offers a promising approach to modulating the chronic neuroinflammation that drives MS pathology. The available preclinical data on its efficacy and safety support its continued investigation as a potential therapeutic agent.

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